In Vivo Dopamine Turnover Potency of Flutizenol Versus Fluphenazine and Isomeric Thienobenzothiazines
In a direct head-to-head comparison within a single study, Flutizenol (thieno[2,3-b] isomer, compound 24) elevated homovanillic acid (HVA) in rat corpus striatum with a threefold-control dose of approximately 0.75 μmol/kg (95% CL: 0.59–0.96 μmol/kg), whereas the parent phenothiazine fluphenazine required approximately 0.54 μmol/kg (95% CL: 0.42–0.69 μmol/kg), and the alternative thieno[3,2-b] isomer (compound 21) required 4.0 μmol/kg (95% CL: 3.2–5.2 μmol/kg) [1]. This represents a 5.3‑fold potency advantage of Flutizenol over compound 21 and only a 1.4‑fold reduction relative to fluphenazine, establishing Flutizenol as the most potent thienobenzothiazine isomer for inducing striatal dopamine turnover in this experimental paradigm.
| Evidence Dimension | Dose required to elevate striatal HVA to threefold control level (in vivo rat model) |
|---|---|
| Target Compound Data | Flutizenol (compound 24): ~0.75 μmol/kg ip (95% CL: 0.59–0.96) |
| Comparator Or Baseline | Fluphenazine: ~0.54 μmol/kg ip (95% CL: 0.42–0.69); Thieno[3,2-b] isomer (compound 21): ~4.0 μmol/kg ip (95% CL: 3.2–5.2) |
| Quantified Difference | Flutizenol is 5.3-fold more potent than compound 21; 1.4-fold less potent than fluphenazine |
| Conditions | Male albino Wistar rats (180–250 g), intraperitoneal injection, striatal HVA measured by fluorometric assay 2 h post-dose; four to six dose levels, n = 3–6 per dose |
Why This Matters
This rank-order potency profile (fluphenazine > Flutizenol ≫ 3,2-isomer) is essential for studies requiring a thienobenzothiazine probe with near-phenothiazine-level dopamine antagonism but a distinct heterocyclic electronic signature—Flutizenol uniquely occupies this niche.
- [1] Grol, C. J., Rollema, H., Dijkstra, D., & Westerink, B. H. C. (1980). Synthesis of Isomeric Thienobenzothiazines and Their Effect on Dopamine Metabolism in Rat Brain. Journal of Medicinal Chemistry, 23(3), 322–324. Table III. View Source
